molecular formula C10H8N2O3S B3050651 [2,2'-Bipyridine]-5-sulfonic acid CAS No. 2767-24-0

[2,2'-Bipyridine]-5-sulfonic acid

Cat. No.: B3050651
CAS No.: 2767-24-0
M. Wt: 236.25 g/mol
InChI Key: IGVQQWPYILJSIP-UHFFFAOYSA-N
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Description

[2,2’-Bipyridine]-5-sulfonic acid is a derivative of bipyridine, a compound consisting of two pyridine rings connected by a single bond. This compound is known for its ability to act as a ligand, forming complexes with various metal ions. The sulfonic acid group enhances its solubility in water and other polar solvents, making it useful in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,2’-Bipyridine]-5-sulfonic acid typically involves the sulfonation of 2,2’-bipyridine. One common method is the reaction of 2,2’-bipyridine with sulfuric acid or chlorosulfonic acid under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete sulfonation.

Industrial Production Methods

In industrial settings, the production of [2,2’-Bipyridine]-5-sulfonic acid may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

[2,2’-Bipyridine]-5-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonate derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.

    Substitution: The sulfonic acid group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonate esters, while reduction can produce sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, [2,2’-Bipyridine]-5-sulfonic acid is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are useful in catalysis and materials science.

Biology

The compound’s ability to form metal complexes makes it valuable in biological research, particularly in studying metalloproteins and metalloenzymes.

Medicine

In medicine, [2,2’-Bipyridine]-5-sulfonic acid derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.

Industry

Industrially, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its solubility and reactivity make it a versatile intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of [2,2’-Bipyridine]-5-sulfonic acid primarily involves its ability to chelate metal ions. By forming stable complexes with metals, it can influence various chemical and biological processes. The molecular targets and pathways involved depend on the specific metal ion and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: Lacks the sulfonic acid group, making it less soluble in water.

    4,4’-Bipyridine: Another isomer with different coordination properties.

    1,10-Phenanthroline: A related compound with a similar ability to form metal complexes.

Uniqueness

The presence of the sulfonic acid group in [2,2’-Bipyridine]-5-sulfonic acid enhances its solubility and reactivity compared to its analogs. This makes it particularly useful in aqueous environments and in applications requiring high solubility.

Properties

IUPAC Name

6-pyridin-2-ylpyridine-3-sulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3S/c13-16(14,15)8-4-5-10(12-7-8)9-3-1-2-6-11-9/h1-7H,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGVQQWPYILJSIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=C(C=C2)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60346971
Record name [2,2'-Bipyridine]-5-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2767-24-0
Record name [2,2'-Bipyridine]-5-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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